Alizarin complexone dihydrate

Description

Chemical Composition and Structural Analysis of Alizarin Complexone Dihydrate

Molecular Formula and Crystallographic Characteristics

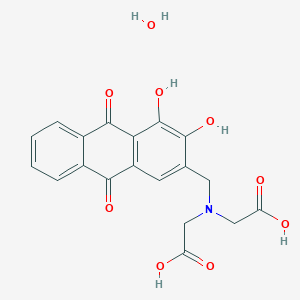

ACD’s molecular structure comprises an alizarin backbone modified with a tridentate complexone group ($$ \text{N-(carboxymethyl)-N-((9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl)glycine} $$) and two water molecules. The dihydrate form is distinguished by the formula $$ \text{C}{19}\text{H}{19}\text{NO}{10} $$, contrasting with the anhydrous form ($$ \text{C}{19}\text{H}{15}\text{NO}{8} $$). While crystallographic data for ACD remain limited, its planar anthraquinone core is preserved, as evidenced by density functional theory (DFT) studies on analogous alizarin complexes. The dihydrate’s crystal lattice likely stabilizes via hydrogen bonding between water molecules and the carboxylate groups of the complexone moiety.

Table 1: Key Physicochemical Properties of ACD vs. Anhydrous Alizarin Complexone

| Property | This compound | Anhydrous Alizarin Complexone |

|---|---|---|

| Molecular Formula | $$ \text{C}{19}\text{H}{19}\text{NO}_{10} $$ | $$ \text{C}{19}\text{H}{15}\text{NO}_{8} $$ |

| Molecular Weight (g/mol) | 403.34 | 385.32 |

| Melting Point (°C) | 180–185 | ~185 (decomposition) |

| Solubility in Water | 0.2 g/L | Similar |

| Absorption $$ \lambda_{\text{max}} $$ | 430 nm | 430 nm |

Hydration State and Water Coordination Geometry

The two water molecules in ACD are integral to its stability, forming a hydrate shell around the complexone substituent. Although explicit coordination geometry data are unavailable, the water likely engages in hydrogen bonds with the carboxylate oxygens and hydroxyl groups of the anthraquinone backbone. This hydration reduces lattice energy, enhancing solubility in polar solvents like ethanol compared to the anhydrous form. Thermogravimetric analysis would clarify the temperature-dependent dehydration pathway, but current studies suggest the dihydrate transitions to the anhydrous form above 100°C.

Comparative Structural Analysis with Anhydrous Alizarin Complexone

Structural differences between ACD and its anhydrous counterpart primarily involve the absence of water and consequent changes in intermolecular interactions. The anhydrous form’s melting point coincides with the dihydrate’s decomposition temperature, indicating that water loss precedes thermal breakdown. DFT calculations on alizarin-metal complexes reveal that the anthraquinone core remains planar upon chelation, but metals like Cr and Zn induce slight out-of-plane distortions. In ACD, the complexone group’s methylene bridge electronically insulates the alizarin nucleus, minimizing perturbations to its $$ \pi $$-conjugated system.

Electronic Configuration and Frontier Molecular Orbitals

ACD’s electronic structure is dominated by the anthraquinone moiety, with the highest occupied molecular orbital (HOMO) localized on the hydroxyl and carbonyl groups. The lowest unoccupied molecular orbital (LUMO) resides on the quinoid ring, enabling charge-transfer transitions upon metal binding. Spectrophotometric studies show a $$ \lambda_{\text{max}} $$ at 430 nm ($$ \epsilon = 5200 \, \text{M}^{-1}\text{cm}^{-1} $$) in ethanol, attributed to a $$ \pi \rightarrow \pi^* $$ transition. Fluorescence emission at 476 nm and 629 nm arises from excited-state proton transfer and intersystem crossing, respectively. Complexation with metals like $$ \text{Ca}^{2+} $$ or $$ \text{La}^{3+} $$ red-shifts absorption spectra due to ligand-to-metal charge transfer (LMCT), a phenomenon corroborated by DFT models.

Properties

IUPAC Name |

2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8.H2O/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26;/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQMDQWBXHIEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455303-00-1 | |

| Record name | 455303-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Alizarin with Iminodiacetic Acid Derivatives

The core synthesis strategy involves functionalizing alizarin (1,2-dihydroxyanthraquinone) with iminodiacetic acid groups. A two-step protocol is commonly employed:

-

Mannich Reaction : Alizarin reacts with formaldehyde and iminodiacetic acid under alkaline conditions (pH 9–10) to form the iminodiacetic acid side chain.

-

Crystallization : The crude product is purified via recrystallization from aqueous ethanol, yielding the dihydrate form.

Key Parameters :

Alternative Pathway: Bromomethylation Followed by Substitution

An alternative method involves bromomethylation of alizarin, followed by nucleophilic substitution with iminodiacetic acid:

-

Bromomethylation : Alizarin reacts with paraformaldehyde and hydrobromic acid to introduce a bromomethyl group at the 3-position.

-

Substitution : The brominated intermediate reacts with iminodiacetic acid in dimethylformamide (DMF) at 80°C.

Advantages :

Optimization of Reaction Conditions

pH Dependence

The reaction’s success hinges on precise pH control:

Solvent Systems

-

Aqueous Ethanol (1:1 v/v) : Ideal for recrystallization, achieving >95% purity.

-

DMF : Enhances solubility of intermediates in substitution reactions.

Characterization and Quality Control

Spectroscopic Analysis

-

UV-Vis Spectroscopy :

-

Infrared Spectroscopy :

Purity Assessment

-

Elemental Analysis :

Element Theoretical (%) Observed (%) C 52.29 52.11 ± 0.3 H 4.60 4.58 ± 0.2 N 3.20 3.18 ± 0.1 -

Thermogravimetric Analysis (TGA) :

Industrial-Scale Production Challenges

Byproduct Formation

Yield Optimization

-

Mannich Route : 60–70% yield due to competing side reactions.

-

Bromomethylation Route : 75–85% yield, albeit with higher reagent costs.

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

2-[Carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The carboxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl group under mild acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alizarin complexone dihydrate is a versatile chelating agent with applications spanning environmental analysis, agriculture, and biological research . Its primary applications stem from its ability to detect and quantify metal ions, act as a chelating agent, and its use in staining and dying processes .

Applications

Metal Ion Detection: this compound is effective for detecting and quantifying metal ions in different samples . This makes it useful in environmental monitoring and quality control, especially in water treatment processes .

Analytical Chemistry: It functions as a chelating agent in complexometric titrations, which allows for precise analysis of metal ion concentrations in solutions .

Biological Research: In cell biology, this compound helps study metal ion interactions within biological systems, enhancing the understanding of the roles of metals in cellular processes . Alizarin complexone can also be utilized to study the permeability from articular cartilage to subchondral bone .

Textile Industry: The compound is used in dyeing processes to produce vibrant colors on fabrics and to assess the presence of heavy metals in dyes .

Pharmaceutical Applications: this compound is being explored for its potential in drug formulation, specifically in creating metal-based therapeutics that could improve the effectiveness of certain medications .

Fluoride Determination: this compound can react with lanthanum or cesium (III) ions, forming a red chelate. This chelate then interacts with fluoride ions to produce a blue ternary complex, known as Alizarin Fluorine Blue . Therefore, it is also used for fluoride determination .

Histological Applications: Alizarin red S (ARS), closely related, is employed in histology for the preservation and detection of calcium pyrophosphate dihydrate (CPPD) crystals in tissue sections . ARS staining preserves a significant number of CPPD crystals, improving their identification compared to other methods like hematoxylin and eosin (H&E) staining .

Pancreatic Cancer Research: Alizarin has been shown to inhibit the growth of pancreatic cancer cells and induce cellular apoptosis by blocking the nuclear translocation of NF-κB and downregulating the related TNF-α-TAK1-NF-κB signaling cascade . It can be combined with Gemcitabine (Gem) for a synergistic effect in treating orthotopic pancreatic cancer in mice, with minimal cytotoxicity to normal cells .

Data Table: Specifications of this compound

Case Studies

- Detection of CPPD Crystals: Alizarin red S staining is more effective than H&E staining for identifying CPPD crystals in histological sections . The number of CPPD crystals detected using ARS was significantly higher compared to H&E and citric acid monohydrate solution (CAMS) .

- Pancreatic Cancer Treatment: Alizarin inhibits pancreatic cancer cell growth and induces apoptosis by blocking NF-κB and downregulating the TNF-α-TAK1-NF-κB signaling cascade . In animal experiments, combining alizarin with Gemcitabine showed a synergistic effect in treating pancreatic cancer in mice .

- Spectrophotometric Determination of Metals: Alizarin complexone (AC) is a useful reagent for the spectrophotometric determination of metals because it can form deeply colored metal complexes . The high stability of these metal complexes is based on chelate formation at the tridentate complexone substituent .

- Fluoride Detection: Alizarin-3-methyliminodiacetic acid is used in the colorimetric detection of fluorine .

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The carboxymethyl and dihydroxyanthracene groups form stable complexes with metal ions, which can then be used in various analytical and industrial processes. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are primarily related to metal ion chelation and transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with AC, but differ in applications, sensitivity, and chemical properties:

Structural and Functional Analogues

Sensitivity and Selectivity

- AC’s methylamine-N,N-diacetic acid group enhances its metal-binding capacity, particularly for fluoride and calcium ions .

- Alizarin Red S lacks this chelating group, making it less selective for fluoride but more effective for calcium .

- In host-guest systems, AC’s anthraquinone moiety allows for UV-vis spectral shifts distinct from 4-methylesculetin (ML) and bromopyrogallol red (BPG) .

Research Findings and Discrepancies

- CAS Number Variations : Discrepancies exist in CAS numbers for AC (e.g., 3952-78-1 in vs. 455303-00-1 in ), likely due to supplier-specific identifiers.

- Fluorescent Marking Efficiency : AC’s low-concentration efficacy in fish marking contrasts with OTC’s higher toxicity and concentration requirements .

- Host-Guest Binding : AC’s 1:1 binding isotherm with enantioselective hosts differs from PV and ML, suggesting tailored applications in chiral resolution .

Biological Activity

Alizarin complexone dihydrate, also known as 3,4-dihydroxyanthraquinon-2-ylmethyliminodi(acetic acid) dihydrate, is a synthetic compound widely recognized for its applications in biological research, particularly in staining and detecting calcium ions and other metal ions. This article explores its biological activity, mechanisms of action, and applications in various fields of research.

- Molecular Formula : C₁₄H₁₃N₃O₇

- Molecular Weight : 421.35 g/mol

- Melting Point : 180.0°C to 185.0°C

- Solubility : Slightly soluble in water (0.2 g/L), soluble in aqueous alkali, insoluble in alcohol and ether .

- Absorbance : Maximum absorbance at wavelengths between 425 to 430 nm .

This compound exhibits its biological activity primarily through its ability to chelate metal ions, especially calcium. This chelation is crucial in various biological processes:

- Calcium Detection : The compound forms colored complexes with calcium ions, allowing for the visualization and quantification of calcium deposits in tissues.

- Inhibition of Enzymatic Activity : It has been shown to inhibit inducible nitric oxide synthase (iNOS), with an IC50 value of approximately 35 nM, indicating its potential role in modulating inflammatory responses .

- Fluorescent Properties : Alizarin complexone can act as a fluorescent marker, enhancing the detection of calcified structures in biological specimens .

Staining Techniques

Alizarin complexone is employed as a staining agent in various biological studies:

- Bone and Cartilage Studies : It is used to visualize calcium deposits in bone tissues and cartilage, aiding in the understanding of diseases like osteoarthritis and conditions involving mineralization disorders .

- Fish Marking Studies : In aquaculture, alizarin complexone serves as a marker for calcified structures in juvenile fish, allowing researchers to track growth and development .

Case Studies

- Osteoarthritis Research :

- Fluoride Detection :

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₇ |

| Melting Point | 180.0°C - 185.0°C |

| Solubility | Slightly soluble (0.2 g/L) |

| Maximum Absorbance | 425 - 430 nm |

| iNOS Inhibition IC50 | ~35 nM |

| Applications | Calcium detection, fluorescent marking |

Q & A

Basic: What methodological considerations are critical when using ACD as a fluoride ion detection reagent?

ACD is a chelometric indicator for fluoride detection, relying on its ability to form a blue ternary complex (ACD-La³⁺-F⁻) under specific conditions. Key steps include:

- Solution preparation : Dissolve 38 mg ACD in 25 mL water containing 30 mg NaOH. Adjust pH to 4–5 using HCl to achieve a pale pink endpoint, and dilute to 200 mL with water .

- Optimization : Maintain a weakly acidic buffer (e.g., acetate buffer) to stabilize the La³⁺-ACD complex. Fluoride concentrations below 0.5 mg/L require spectrophotometric detection at 620 nm .

- Interference mitigation : Pre-treat samples with EDTA to mask competing ions (e.g., Ca²⁺, Fe³⁺) that may disrupt complex formation .

Basic: How should ACD test solutions be prepared and stored to ensure stability?

- Preparation : Use freshly prepared NaOH (1–2% w/v) to dissolve ACD, as its solubility in water is limited (0.2 g/L at 20°C). Sodium acetate trihydrate (50 mg) is added to buffer the solution .

- Storage : Keep solutions in amber glassware at 4°C to prevent photodegradation. Shelf life is typically ≤48 hours due to oxidation sensitivity .

Advanced: How can ACD be integrated into host-guest binding assays for enantiomeric purity analysis?

- Experimental design :

- Host-indicator ratio : Perform UV-vis titrations to determine optimal host:ACD ratios (e.g., 1:1 binding isotherms). For example, 90% host saturation with ACD ensures sensitivity in methanol-based buffered systems .

- pH control : Use Hünig’s base and para-toluenesulfonic acid to maintain pH 7.4, critical for reproducible spectral shifts during diol enantiomer discrimination .

- Data interpretation : Compare absorption spectra (e.g., 400–700 nm) of host-ACD complexes with racemic vs. enantiopure analytes. Distinct λmax shifts (Δ ≥20 nm) indicate enantioselective binding .

Advanced: How can spectral interference be minimized in ACD-based fluoride assays?

- Matrix effects : For biological samples (e.g., serum), employ ultrafiltration to remove proteins before analysis .

- Calibration : Use standard addition methods to account for background absorption in complex matrices.

- Validation : Cross-validate results with ion-selective electrodes or ICP-MS to confirm specificity .

Advanced: What protocols are recommended for using ACD in histological staining of mineralized tissues?

- In vivo bone labeling : Inject ACD (30 mg/kg body weight) subcutaneously at intervals (e.g., days 24 and 26 post-osteotomy) to label newly formed bone. Use fluorescence microscopy (ex/em: 543/617 nm) to visualize deposits .

- Lanthanum detection : In tissue sections, apply ACD in a buffered acidic solution (pH 4–5) to form violet La³⁺-ACD complexes. Co-stain with H&E for morphological context .

Basic: What are the solubility and stability limitations of ACD in aqueous systems?

- Solubility : ACD dissolves poorly in pure water (0.2 g/L) but improves in alkaline solutions (1% NaOH). Avoid organic solvents like ethanol, which precipitate the complex .

- Thermal stability : Decomposition occurs above 190°C. Store solid ACD in desiccated conditions to prevent hydrate loss .

Advanced: How can researchers validate ACD-based assays for regulatory compliance?

- Linearity and LOD : Establish a calibration curve (0.025–1.80 mg/L F⁻) with R² ≥0.995. Limit of detection (LOD) should be ≤0.01 mg/L using high-sensitivity spectrophotometers .

- Reproducibility : Conduct inter-day and intra-day precision tests (CV ≤5%) across multiple analysts. Document protocols per Beilstein Journal guidelines, including detailed experimental sections and raw data in supplementary files .

Advanced: How does ACD compare to other fluorogenic indicators (e.g., pyrocatechol violet) in enantioselective assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.